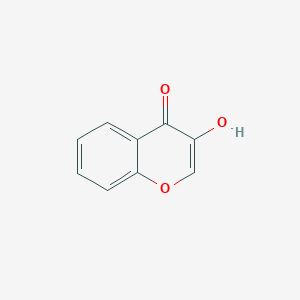

3-Hydroxychromen-4-one

Description

Structure

3D Structure

Properties

CAS No. |

13400-26-5 |

|---|---|

Molecular Formula |

C9H6O3 |

Molecular Weight |

162.14 g/mol |

IUPAC Name |

3-hydroxychromen-4-one |

InChI |

InChI=1S/C9H6O3/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5,10H |

InChI Key |

DCMHKQKYWBSFKE-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)O |

Synonyms |

3-HC cpd 3-hydroxychromone |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxychromen 4 One and Its Advanced Derivatives

Classical and Conventional Synthetic Routes

The foundational methods for constructing the 3-hydroxychromen-4-one core rely on well-established organic reactions, primarily involving the cyclization of open-chain precursors.

Cyclization Reactions from Precursor Molecules

The most prominent classical route to 3-hydroxychromen-4-ones is the Algar-Flynn-Oyamada (AFO) reaction. wikipedia.org This reaction involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) intermediate. researchgate.net The process typically begins with the synthesis of the chalcone (B49325) precursor, which is then treated with an alkaline solution of hydrogen peroxide. acs.orgnih.gov The hydrogen peroxide acts as an oxidizing agent, facilitating the closure of the pyranone ring and the introduction of the hydroxyl group at the C3 position. researchgate.net

The general mechanism starts with the epoxidation of the double bond in the chalcone, followed by an intramolecular cyclization and rearrangement to yield the final 3-hydroxyflavone (B191502) structure. Various bases, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), are used to promote the reaction. mdpi.comiosrphr.org

Another significant classical approach is the Baker-Venkataraman rearrangement. innovareacademics.inuclan.ac.uk This method involves the conversion of a 2-hydroxyacetophenone (B1195853) to its benzoyl ester. This ester then undergoes a base-catalyzed rearrangement to form a 1,3-diketone (a 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione), which is subsequently cyclized under acidic conditions to yield the flavone (B191248) ring system. innovareacademics.inrsc.org

Condensation and Rearrangement Approaches

Condensation reactions are fundamental to the synthesis of the necessary precursors for this compound. The Claisen-Schmidt condensation is a cornerstone of this process, typically involving the reaction of a 2-hydroxyacetophenone with an aromatic benzaldehyde (B42025) in the presence of a base like NaOH or KOH. innovareacademics.in This reaction yields the critical 2'-hydroxychalcone intermediate. nih.gov

The synthesis can be performed as a one-pot, two-step process where the chalcone is generated in situ and immediately subjected to oxidative cyclization without isolation. researchgate.netshd-pub.org.rs For instance, 2-hydroxyacetophenones and benzaldehydes can be reacted in the presence of a base, followed by the addition of hydrogen peroxide to directly afford the 3-hydroxyflavone product. acs.org In some variations, organic bases like piperidine (B6355638) are used as catalysts for the initial condensation step. nih.gov

Modern and Catalytic Synthetic Strategies

Contemporary synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for the synthesis of this compound and its derivatives. These strategies often employ catalytic systems to achieve high yields and enable novel molecular transformations.

Transition Metal-Catalyzed Syntheses

Transition metals have been employed as catalysts to facilitate the efficient synthesis of the chromen-4-one scaffold. One reported strategy utilizes designed zinc and manganese complexes to catalyze the oxidative cyclization of 2'-hydroxychalcones. organic-chemistry.org This process, which uses TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as an oxidant, operates under mild conditions (60 °C) and provides high product yields of up to 95%. organic-chemistry.org The mechanism is believed to proceed through a hydrogen atom transfer, generating phenoxyl radicals. organic-chemistry.org

Palladium catalysis has also been instrumental, particularly in the synthesis of advanced derivatives. Palladium-catalyzed coupling reactions, such as Sonogashira and Suzuki couplings, are used to introduce functional groups like ethynyl (B1212043) or aryl moieties onto a pre-formed brominated 3-hydroxyflavone core. acs.org This allows for the creation of a diverse library of substituted flavonols for various applications.

Organocatalytic Asymmetric Synthesis

The development of chiral this compound derivatives has been significantly advanced by organocatalysis, which uses small organic molecules as catalysts. These methods allow for the enantioselective construction of stereogenic centers.

A notable example is the asymmetric conjugate addition of 3-hydroxychromen-4-ones to electron-deficient olefins, such as nitroolefins. researchgate.net This reaction can be catalyzed by a recyclable C2-symmetric tertiary amine-squaramide catalyst, yielding chiral chromone (B188151) derivatives functionalized at the C2 position with high yields (80–99%) and excellent enantioselectivity (89–99% ee). researchgate.net

Furthermore, asymmetric Mannich-type reactions have been developed for the addition of this compound to N-protected imines. researchgate.net Catalyzed by the alkaloid dihydrocuprein, this method produces α-stereogenic chromenone amino derivatives in high yields (81–95%) and with up to 98% enantiomeric excess. researchgate.net

Microwave-Assisted and Green Chemistry Methodologies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of 3-hydroxychromen-4-ones. researchgate.net This technique significantly reduces reaction times and often improves yields compared to conventional heating methods. iosrphr.org The AFO reaction, for example, can be completed in minutes under microwave irradiation, whereas conventional methods may require several hours. iosrphr.orgscielo.org.mx

These methods are often aligned with the principles of green chemistry. Solvent-free conditions have been developed where reactants, such as a 2'-hydroxychalcone derivative, urea-hydrogen peroxide (UHP), and potassium hydroxide, are ground together to produce the desired 3-hydroxyflavone. mdpi.comsciforum.netresearchgate.net This approach is highly efficient, avoids the use of organic solvents, and simplifies product isolation. mdpi.comresearchgate.net

The following table provides a comparison between conventional and microwave-assisted synthesis for a series of 3-hydroxyflavone derivatives, highlighting the significant advantages of the latter.

| Entry | Substituent (R) | Method | Time | Yield (%) |

| 1 | H | Conventional | 3 hr | 62 |

| Microwave | 7 min | 85 | ||

| 2 | 4-Cl | Conventional | 3 hr | 65 |

| Microwave | 7 min | 88 | ||

| 3 | 4-OCH₃ | Conventional | 3 hr | 60 |

| Microwave | 7 min | 82 | ||

| 4 | 4-NO₂ | Conventional | 3 hr | 58 |

| Microwave | 7 min | 80 | ||

| This table is based on data presented in comparative studies of synthetic methodologies. iosrphr.org |

Photochemical Synthesis Approaches

Photochemical reactions offer unique pathways for the synthesis and modification of this compound derivatives, often proceeding through high-energy intermediates to yield complex structures. These reactions are typically initiated by the absorption of ultraviolet (UV) light by the aromatic or carbonyl chromophores within the flavonoid structure, leading to π,π* or n,π* excited states. mdpi.com The 3-hydroxy group is often essential for these transformations. mdpi.com

Key photochemical transformations include:

Photorearrangement: Unsubstituted 3-hydroxyflavones (a subset of 3-hydroxychromen-4-ones) undergo a novel photorearrangement in various solvents to form 3-aryl-3-hydroxy-1,2-indandiones. mdpi.comcapes.gov.br This reaction is believed to proceed from the triplet (T1) state phototautomer. rsc.org The presence of metal complexes can influence this photodegradation, with Al(III) blocking the reaction and Pb(II) slowing it down, although the final product remains the same. rsc.org In contrast, a 3-methoxy group prevents this rearrangement. mdpi.com

Photooxygenation: In the presence of a photosensitizer like rose bengal and oxygen, 3-hydroxyflavones can undergo photooxygenation. mdpi.commdpi.com This reaction involves the incorporation of molecular oxygen and results in the expulsion of carbon monoxide (CO), yielding products like O-benzoyl salicylic (B10762653) acid. rsc.orgmdpi.com Theoretical calculations suggest this reaction proceeds via a 5-membered cyclic endoperoxide intermediate. rsc.org

Photocyclization: Irradiation of bischromen-4-ones, which are formed by linking two 3-hydroxy-2-aryl-4H-chromen-4-one units, can lead to the formation of new polycyclic diisochromenochromen-4-ones through intramolecular photocyclization. nih.govresearchgate.net This reaction is initiated by intramolecular hydrogen abstraction by the photoexcited carbonyl group. nih.gov

Vinyl Ether Synthesis: Chromen-4-one based vinyl ethers can be synthesized via the photochemical reaction of cyclobutylmethoxychromen-4-ones in methanol. arabjchem.org

Table 1: Examples of Photochemical Reactions of this compound Derivatives

| Starting Material Class | Reaction Type | Conditions | Product Class | Reference |

|---|---|---|---|---|

| 3-Hydroxyflavones | Photorearrangement | UV light, various solvents (e.g., methanol) | 3-Aryl-3-hydroxy-1,2-indandiones | mdpi.comcapes.gov.brrsc.org |

| 3-Hydroxyflavones | Photooxygenation | Photosensitizer (e.g., rose bengal), O₂, UV light | O-Benzoyl salicylic acid derivatives, CO | mdpi.commdpi.com |

| Bischromen-4-ones | Intramolecular Photocyclization | 125 W Hg arc lamp, dry MeOH/THF | Diisochromenochromen-4-ones | nih.govresearchgate.net |

| Cyclobutylmethoxychromen-4-ones | Photochemical Rearrangement | UV light, dry MeOH | Vinyl ethers | arabjchem.org |

Functionalization and Derivatization Approaches

The this compound core is a versatile scaffold for further chemical modification through various functionalization and derivatization strategies.

The electronic properties of the chromenone ring allow for both electrophilic and nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the chromenone core is susceptible to electrophilic attack. Hydroxyl groups on this ring act as activating groups, directing substitution to adjacent positions. evitachem.com Protonation of the carbonyl group can also facilitate electrophilic aromatic substitution.

Nucleophilic Substitution: The pyranone ring contains sites amenable to nucleophilic attack. For example, a halogen, such as chlorine, introduced at the C3-position is a good leaving group and can be readily displaced by various nucleophiles. Reactions with ammonia (B1221849) can yield 3-amino derivatives, while sodium azide (B81097) can be used to introduce a 3-azido group. The hydroxyl group at C7 can be alkylated via nucleophilic substitution, for instance, with chloropropanol. evitachem.com In some cases, the hydroxyl group itself can act as a leaving group for nucleophilic substitution reactions. evitachem.com

Table 2: Selected Substitution Reactions on the Chromenone Core

| Position | Reaction Type | Reagent/Conditions | Product | Reference |

|---|---|---|---|---|

| C3 | Nucleophilic Substitution | Ammonia (NH₃) in ethanol (B145695) | 3-Amino-7-hydroxy-4H-chromen-4-one | |

| C3 | Nucleophilic Substitution | Sodium azide (NaN₃) in DMF | 3-Azido-7-hydroxy-4H-chromen-4-one | |

| C7 | Nucleophilic Substitution (Etherification) | Chloropropanol | 7-(3-Chloropropoxy)-2-hydroxychroman-4-one | evitachem.com |

| C7 | Nucleophilic Substitution (Etherification) | 4-bromobenzyl halide | 7-((4-bromobenzyl)oxy) derivatives | evitachem.com |

| Aromatic Ring | Electrophilic Aromatic Substitution | N/A (General Principle) | Substituted aromatic ring | evitachem.com |

The incorporation of aryl and heteroaryl groups onto the this compound scaffold is a common strategy for creating derivatives with diverse properties.

At Position 2: Asymmetric conjugate addition of 3-hydroxychromen-4-ones to electron-deficient olefins like nitroolefins, catalyzed by squaramide, allows for the enantioselective functionalization at the C2-position. researchgate.net

At Position 3: Aryl and heteroaryl groups can be introduced at the C3 position through various methods.

Condensation reactions of 3-acetyl-4-hydroxycoumarin with heteroaryl amines (e.g., 2-aminopyridines or 4-amino-2,6-dihydroxypyrimidine) yield 3-[(heteroaryl-2-ylimino)-ethyl]-4-hydroxy-chromen-2-one derivatives. mdpi.comresearchgate.net

A common precursor, 3-(2-bromoacetyl)-4-hydroxychromen-2-one, can be reacted with thioamides (like thiobenzamide) or thioureas to form 3-(thiazol-4-yl)-4-hydroxychromen-2-one derivatives via the Hantzsch thiazole (B1198619) synthesis. researchgate.net

The introduction of phenoxy moieties at the C3 position can be achieved via nucleophilic substitution reactions, where a phenol (B47542) reacts with a chromone precursor having a suitable leaving group at C3. evitachem.comsmolecule.com

Table 3: Synthesis of Aryl and Heteroaryl Substituted this compound Derivatives

| Position of Substitution | Synthetic Method | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| 2 | Asymmetric Conjugate Addition | Nitroolefins, Squaramide catalyst | 2-Substituted chiral chromone derivatives | researchgate.net |

| 3 | Condensation Reaction | 3-Acetyl-4-hydroxycoumarin, 2-Aminopyridines | 3-[(Pyridin-2-ylimino)-ethyl]-4-hydroxy-chromen-2-ones | mdpi.comresearchgate.net |

| 3 | Hantzsch Thiazole Synthesis | 3-(2-Bromoacetyl)-4-hydroxychromen-2-one, Thioamides/Thioureas | 3-(Thiazol-4-yl)-4-hydroxychromen-2-ones | researchgate.net |

| 3 | Nucleophilic Substitution | 3-Halochromone, Phenols | 3-Phenoxy-chromen-4-ones | evitachem.comsmolecule.com |

| 6 | Ether Formation | 6-Hydroxychromenone, Linker with tertiary amine | 6-Alkoxy-amino-chromen-4-ones | d-nb.info |

Building upon the this compound framework to create more complex polycyclic and fused heterocyclic systems is a significant area of research. These elaborate structures are often pursued for their potential as scaffolds in medicinal chemistry.

Fused Furanone Rings: A one-pot, iron-catalyzed domino reaction of 4-hydroxychromen-2-one derivatives can produce 2,3-disubstituted furo[3,2-c]coumarins. acs.orgnih.gov The reaction involves an intramolecular cyclofunctionalization of nonsymmetric triarylmethanes, which proceeds through the ring-opening of a 2-methylfuran (B129897) moiety followed by recyclization. acs.org

Fused Pyrrole Rings: Biologically relevant chromeno[4,3-b]pyrrol-4(1H)-ones can be assembled in a one-pot process via a three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and anilines. nih.gov The sequence involves the multicomponent reaction followed by an intramolecular Michael cyclization. These products can be further transformed into more complex tetracyclic and polycyclic fused systems. nih.gov

Fused Pyran Rings: The photochemical cyclization of bischromen-4-ones, created by linking two 3-hydroxy-2-aryl-4H-chromen-4-one moieties, results in the formation of fused diisochromenochromen-4-one systems. nih.govresearchgate.net

Spirocyclic Systems: An asymmetric Michael/cyclization tandem reaction between 3-hydroxychromenones and isatylidenemalononitriles, catalyzed by squaramide, yields spiro[indoline-3,4′-pyrano[3,2-b]chromene] derivatives. researchgate.net

Table 4: Examples of Polycyclic and Fused Chromenone Synthesis

| Fused Ring System | Synthetic Strategy | Key Precursors/Reagents | Resulting Scaffold | Reference |

|---|---|---|---|---|

| Furanone | Fe-Catalyzed Domino Reaction | 4-Hydroxy-3-((5-methylfuran-2-yl)(phenyl)methyl)-2H-chromen-2-one | Furo[3,2-c]coumarin | acs.orgnih.gov |

| Pyrrole | Multicomponent Reaction & Cyclization | 2-Oxo-2H-chromene-3-carbaldehydes, isocyanides, anilines | Chromeno[4,3-b]pyrrol-4(1H)-one | nih.gov |

| Pyran | Intramolecular Photocyclization | Bischromen-4-ones | Diisochromenochromen-4-one | nih.govresearchgate.net |

| Spiro[indoline-pyranochromene] | Asymmetric Michael/Cyclization | 3-Hydroxychromenones, Isatylidenemalononitriles, Squaramide catalyst | Spiro[indoline-3,4′-pyrano[3,2-b]chromene] | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 3 Hydroxychromen 4 One

Oxidation and Reduction Pathways

Oxidation-reduction (redox) reactions involve the transfer of electrons, with oxidation being the loss of electrons and reduction being the gain of electrons. cgc.edukhanacademy.orglibretexts.orgsavemyexams.com The susceptibility of a compound to participate in these reactions can be predicted by assigning oxidation numbers to its constituent atoms. cgc.edulibretexts.org In its natural state, an element has an oxidation number of zero. cgc.edulibretexts.org For 3-hydroxychromen-4-one, the extended π-electron system and the presence of the hydroxyl group are key determinants of its electrochemical behavior.

The hydroxyl group can be oxidized, leading to the formation of a radical species. This antioxidant property is attributed to its ability to scavenge free radicals. Conversely, the chromone (B188151) core can undergo reduction. The redox potential of this compound and its derivatives can be influenced by the introduction of different substituent groups, which can either donate or withdraw electrons, thereby modifying the electron density of the molecule. researchgate.net

Acid-Base Properties and Proton Transfer Mechanisms

Proton transfer is a fundamental chemical reaction, and in this compound, it can occur both intramolecularly and intermolecularly. Intermolecular proton transfer involves the transfer of a proton to or from a solvent molecule or another species in the reaction medium. The study of 7-hydroxy-2-iminochromene derivatives has provided insights into their protolytic equilibria in aqueous ethanol (B145695). researchgate.net The acidity of the medium can significantly impact the spectral and luminescence properties of coumarin (B35378) derivatives, a class of compounds to which this compound belongs. researchgate.net

Photophysical Properties and Solvatochromic Behavior Studies

This compound and its derivatives are known for their interesting photophysical properties, particularly their fluorescence. smolecule.com Upon absorption of light, the molecule is promoted to an excited electronic state. One of the key processes that can occur in the excited state is Excited-State Intramolecular Proton Transfer (ESIPT). tubitak.gov.tr In this process, the proton from the 3-hydroxyl group is transferred to the 4-carbonyl oxygen, forming a transient keto-tautomer. researchgate.net This tautomer then returns to the ground state, often emitting light at a different wavelength than the initial "normal" excited form. This phenomenon can lead to dual fluorescence, with two distinct emission bands.

The photophysical properties of this compound are highly sensitive to its environment, a phenomenon known as solvatochromism. mdpi.com The polarity of the solvent can significantly influence the absorption and emission spectra of the compound. researchgate.netresearchgate.net In polar solvents, the ground-state "enol" form is often more stabilized, while nonpolar solvents may favor the keto tautomer. Time-dependent density functional theory (TD-DFT) is a computational method used to study and predict these solvatochromic effects. researchgate.net

Intramolecular Hydrogen Bonding Dynamics and Tautomerism

The presence of the 3-hydroxyl and 4-carbonyl groups in close proximity allows for the formation of a strong intramolecular hydrogen bond (IHB). researchgate.netresearchgate.net This IHB is a crucial feature of the molecule's ground-state structure and plays a significant role in its reactivity and photophysical behavior. researchgate.netresearchgate.netresearchgate.net

This compound can exist in different tautomeric forms. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. The primary tautomeric equilibrium for this compound is between the enol form (3-hydroxy-4-oxo) and the keto form (2-hydro-2,3-dione). researchgate.net The stability of these tautomers can be influenced by the solvent and by the introduction of substituents onto the chromone skeleton. nih.gov While the enol form is generally more stable in the ground state, the keto tautomer becomes more favorable in the excited state, facilitating the ESIPT process. researchgate.net

Chelation Properties and Metal Ion Interactions

The 3-hydroxy and 4-carbonyl groups of this compound provide an ideal bidentate chelation site for metal ions. core.ac.uk Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. core.ac.uk This ability to bind metal ions is a key aspect of the compound's chemical properties.

Derivatives of this compound have been investigated for their ability to form complexes with various metal ions, including iron(III) and copper(II). nih.govnih.govrsc.org The stability of these metal complexes is dependent on factors such as the nature of the metal ion, the pH of the solution, and the specific substituents on the chromone ring. nih.gov The formation of these complexes can significantly alter the photophysical properties of the this compound molecule, a property that has been exploited in the development of fluorescent probes for metal ion detection. vulcanchem.com

Theoretical and Computational Chemistry of 3 Hydroxychromen 4 One

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of 3-hydroxychromen-4-one, such as its electronic structure, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method for predicting the geometry and electronic properties of molecules. researchgate.net It is widely used to study chromone (B188151) derivatives, providing insights into their molecular geometries, vibrational spectra, and electronic characteristics. researchgate.net DFT calculations are crucial for determining molecular-level descriptors like molecular orbital energy levels (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), atomic charge distributions, and local electron densities. mdpi.com These descriptors help in identifying reactive sites and analyzing the stability of different molecular states. mdpi.comnih.gov

For instance, the HOMO-LUMO energy gap is a key parameter used to describe the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. researchgate.net In studies of related 3-hydroxy-4-pyrone-based complexes, DFT calculations have been used to determine bond lengths, bond angles, and HOMO-LUMO level energies. researchgate.net Such calculations can also predict vibrational frequencies (FT-IR and Raman), which often show good agreement with experimental data, helping to confirm the stable structure of the molecule. nih.gov The application of DFT allows for the elucidation of electronic driving forces that govern molecular interactions and stability. mdpi.com

| Vibrational Frequencies | Predicts infrared and Raman spectra. | Confirming molecular structure alongside experimental data. nih.gov |

This is an interactive table based on general applications of DFT to chromone-like structures.

Time-Dependent Density Functional Theory (TDDFT) is a primary method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules. researchgate.net It is particularly effective for investigating processes involving excited states, such as photocatalytic reactions and energy transfer. mdpi.com

Studies on 3-hydroxychromone have utilized TDDFT to calculate vertical excitation energies corresponding to the transition from the ground state (S₀) to the first excited state (S₁), which is typically a π → π* transition. researchgate.net The accuracy of these calculations can depend on the choice of the exchange-correlation functional. For 3-hydroxychromone, various functionals have been tested to evaluate their performance against experimental data. researchgate.net These calculations are essential for understanding the photophysical properties of the molecule, including its distinct emission profile which is often linked to Excited State Intramolecular Proton Transfer (ESIPT). researchgate.netresearchgate.net

Table 2: Calculated S₀ → S₁ Vertical Excitation Energies (eV) for 3-Hydroxychromone using different TDDFT Functionals

| Functional | Excitation Energy (eV) |

|---|---|

| B3LYP | 3.99 |

| M06 | 4.10 |

| B3LYP-35 | 4.37 |

Data sourced from a study on the electronic excited states of 3-hydroxychromone. researchgate.net

Conformational analysis and the mapping of potential energy surfaces (PES) are critical for understanding the flexibility of a molecule and the energy landscape of its chemical transformations. The construction of a polyatomic PES is a complex task that relies on high-level ab initio calculations. wayne.edu For 3-hydroxychromone, computational studies have characterized the energy minima on the potential energy surfaces of both the ground (S₀) and excited (S₁) states. researchgate.net This is particularly important for molecules that undergo ESIPT, as the process involves significant geometric changes and movement along the PES from the locally excited state to the proton-transfer tautomer state. researchgate.net These analyses help to elucidate the competition between different processes, such as ESIPT and other conformational changes, that can occur upon electronic excitation. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the interactions of this compound with larger biological systems, such as proteins, providing a dynamic and interactive view of its potential biological activity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. researchgate.net This method is instrumental in structure-based drug design for identifying potential therapeutic agents. researchgate.net Derivatives of this compound have been the subject of numerous molecular docking studies to predict their binding to various protein targets.

For example, docking studies have investigated the binding of 3,5,7-trihydroxychroman-4-one (B11900739), a related structure, to Phosphatidylinositol 3-kinase delta (PI3Kδ), a target in lymphoma. mdpi.com These simulations showed that the hydroxyl group on the chroman-4-one core can form key hydrogen bonds with amino acid residues like GLU826 and VAL828 in the active site. mdpi.com In other studies, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one was docked into the active sites of enzymes relevant to Alzheimer's disease and inflammation, such as cholinesterases, MAO-B, COX-1, and COX-2, with the calculated binding energies confirming its potential potency. nih.gov

The results from docking simulations, typically expressed as a binding energy or docking score, help to rank potential inhibitors and provide a rationale for their observed biological activity. nih.govmdpi.com

Table 3: Examples of Molecular Docking Studies with this compound Derivatives

| Ligand Derivative | Protein Target | Binding Score/Energy | Key Interacting Residues |

|---|---|---|---|

| Silibinin (contains a 3,5,7-trihydroxychroman-4-one core) | PI3Kδ (ID: 4XE0) | Not specified, but forms stable H-bonds | GLU826, VAL828, ASP911 |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Acetylcholinesterase | -10.55 kcal/mol | TYR124, TRP286, TYR337 |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Butyrylcholinesterase | -10.11 kcal/mol | TRP82, TYR332, ALA328 |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | MAO-B | -9.89 kcal/mol | TYR326, CYS172, TYR60 |

This is an interactive table compiled from data in multiple sources. mdpi.comnih.govnih.gov

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of a ligand-protein complex. frontiersin.orgresearchgate.net MD simulations are used to assess the stability of the binding pose predicted by molecular docking and to understand the conformational changes that may occur in both the ligand and the protein upon binding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, numerous studies have been conducted on closely related chromone, 3-hydroxypyran-4-one, and 3-hydroxypyridine-4-one derivatives. These studies provide valuable insights into the structural features that govern the biological activities of this class of compounds, which can be extrapolated to understand the potential activities of this compound.

A prominent application of QSAR in this context is the prediction of antioxidant and antimicrobial activities. For instance, a three-dimensional QSAR (3D-QSAR) study utilizing molecular field analysis (MFA) was performed on a series of synthetic chromone derivatives to investigate their DPPH free radical scavenging activities. nih.govnih.gov This study led to the development of a predictive model that highlighted the key substitutional requirements for favorable antioxidant activity. The model, which demonstrated a high predictive ability, can be instrumental in designing novel antioxidants based on the chromone scaffold. nih.gov

In the realm of antimicrobial activity, QSAR analyses have been conducted on 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives. mdpi.comnih.gov These studies employed various chemometric tools, including factor analysis-based multiple linear regression (FA-MLR), principal component regression (PCR), and genetic algorithm-partial least squares (GA-PLS), to link structural parameters with antimicrobial efficacy against pathogens like S. aureus and C. albicans. mdpi.comnih.gov The results from these models consistently underscore the significance of topological parameters in the antimicrobial action of these compounds. mdpi.comnih.gov The most robust models were able to explain and predict a high percentage of the variance in the experimental data, showcasing the utility of QSAR in this area. mdpi.comnih.gov

The general approach in these 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), involves aligning the molecules in a training set and calculating their steric and electrostatic fields. These fields are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS). The resulting models are often visualized as contour maps, which indicate regions where modifications to the molecular structure would likely lead to an increase or decrease in activity.

| QSAR Method | Studied Derivatives | Predicted Activity | Key Findings |

|---|---|---|---|

| Molecular Field Analysis (MFA) | Synthetic Chromone Derivatives | Antioxidant (DPPH scavenging) | Generated a predictive model identifying key substitutional requirements for antioxidant activity. nih.govnih.gov |

| GA-PLS, FA-MLR, PCR | 3-Hydroxypyridine-4-one and 3-Hydroxypyran-4-one | Antimicrobial (against S. aureus and C. albicans) | Topological parameters were found to be significant for antimicrobial activity. mdpi.comnih.gov |

Solvent Effects on Molecular Properties and Reactivity

The molecular properties and reactivity of this compound are significantly influenced by the surrounding solvent environment. Computational studies, particularly those combining Time-Dependent Density Functional Theory (TDDFT) with the Polarizable Continuum Method (PCM), have been instrumental in elucidating these effects on the molecule's structure and spectroscopic behavior. researchgate.net

A theoretical study on this compound and related molecules investigated the impact of solvents on their UV-vis spectra. researchgate.net This research revealed that the electronic transitions, specifically the n → π* and π → π* states, are sensitive to the solvent's polarity. In general, the n → π* excited states become less stabilized in a polar solvent like ethanol (B145695) compared to the ground state, leading to a blueshift (a shift to shorter wavelengths) in the absorption spectrum. Conversely, the π → π* excited states are stabilized when moving from the gas phase to a solution, resulting in a redshift (a shift to longer wavelengths). researchgate.net

The solvent's influence is also tied to the formation of intramolecular and intermolecular hydrogen bonds. For this compound and its derivatives, the presence of polar protic solvents can lead to the disruption of the intramolecular hydrogen bond between the 3-hydroxyl group and the 4-carbonyl group. This disruption can, in turn, affect the molecule's photophysical properties, such as its fluorescence. Many 3-hydroxychromone derivatives are known to undergo Excited-State Intramolecular Proton Transfer (ESIPT), a process highly sensitive to the solvent environment. rsc.orgresearchgate.netacs.orgresearchgate.net The ability of a solvent to act as a hydrogen bond donor or acceptor can either facilitate or hinder this proton transfer, thereby altering the fluorescence emission of the molecule.

Computational models like the self-consistent reaction-field (SCRF) method, based on PCM, are used to study these solvent effects on the optimized geometry and vibrational frequencies of such molecules. These calculations consider the solvent as a structureless medium characterized by its dielectric constant, which can significantly improve the accuracy of simulated electronic and vibrational spectra. For instance, studies on related flavonoids have shown that polar solvents cause noticeable differences in the calculated geometries of the molecules in solution compared to the gas phase.

The table below summarizes the calculated effects of different environments on the electronic transitions of this compound, as determined by computational methods.

| Environment | Transition | Transition Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|---|

| Gas Phase | S0 → S1 (n → π) | 3.57 | 347.1 | 0.0000 |

| S0 → S2 (π → π) | 4.01 | 309.0 | 0.1332 | |

| Ethanol | S0 → S1 (n → π) | 3.64 | 340.4 | 0.0008 |

| S0 → S2 (π → π) | 3.91 | 317.0 | 0.2081 |

Data derived from theoretical calculations combining TDDFT and the polarizable continuum method (PCM). researchgate.net

Investigation of Biological Activities and Underlying Mechanisms in Vitro and Pre Clinical in Vivo Models

Antimicrobial Activity Research

Derivatives of the 3-Hydroxychromen-4-one scaffold have demonstrated notable antimicrobial properties, showing potential against a range of bacterial and fungal pathogens.

Antibacterial Efficacy Against Specific Bacterial Strains

Research has highlighted the activity of this compound derivatives against several clinically relevant bacteria, including Moraxella catarrhalis, Staphylococcus aureus, and Escherichia coli.

Moraxella catarrhalis : This Gram-negative bacterium is a common cause of respiratory tract infections. nih.gov Studies have shown that this compound derivatives can be particularly effective against M. catarrhalis. uni-konstanz.de The presence of a hydroxyl group at the 3-position of the chromone (B188151) structure is considered crucial for this antimicrobial potency. In one study, the removal of this hydroxyl group led to a greater than 80% reduction in activity against M. catarrhalis.

Staphylococcus aureus : A versatile Gram-positive pathogen, S. aureus is responsible for a variety of infections. Numerous studies have reported the antibacterial effects of this compound derivatives against this bacterium. jocpr.com Synthesized derivatives have shown significant bacteriostatic and bactericidal activity, making them promising candidates for new antibacterial agents. The introduction of certain substituents, such as halogens, has been shown to enhance activity against S. aureus. jocpr.com

Escherichia coli : As a common Gram-negative bacterium, E. coli is a frequent target in antimicrobial research. Derivatives of this compound have demonstrated antibacterial activity against E. coli. jocpr.com Research indicates that specific structural modifications can influence the level of efficacy. mdpi.comjocpr.com

Table 1: Antibacterial Activity of this compound Derivatives

| Bacterial Strain | Activity Observed | Key Findings | Citations |

|---|---|---|---|

| Moraxella catarrhalis | Potent | The 3-OH group is essential for activity. | uni-konstanz.de |

| Staphylococcus aureus | Significant | Halogen substituents can enhance efficacy. | jocpr.com |

Antifungal Properties

In addition to antibacterial effects, this compound derivatives have been investigated for their antifungal properties. smolecule.com Studies have shown that these compounds can inhibit the growth of various fungal species. For instance, Schiff's bases derived from 3-acetyl-4-hydroxy-2H-chromen-2-one were evaluated for their antifungal activity against species like Aspergillus niger, Penicillium chrysogenum, and Fusarium moniliforme, with some derivatives showing encouraging results, particularly against Aspergillus species. jocpr.comjocpr.com Other research has demonstrated the antifungal potential of derivatives against Candida albicans and Aspergillus janus. mdpi.comarabjchem.org

Table 2: Antifungal Activity of this compound Derivatives

| Fungal Species | Activity Observed | Citations |

|---|---|---|

| Aspergillus species | Encouraging | jocpr.comjocpr.comarabjchem.org |

| Penicillium chrysogenum | Moderate | jocpr.comjocpr.com |

| Fusarium moniliforme | Moderate | jocpr.comjocpr.com |

Mechanistic Studies of Antimicrobial Action

The mechanisms by which this compound and its derivatives exert their antimicrobial effects are multifaceted. One proposed mechanism is the disruption of the bacterial cell membrane. Another key area of investigation is enzyme inhibition. These compounds may interfere with essential bacterial enzymes, thereby halting critical metabolic processes. Furthermore, there is evidence to suggest that these compounds can modulate quorum sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors, including virulence factor production. By interfering with quorum sensing, these compounds can potentially disarm pathogens without necessarily killing them, which may reduce the selective pressure for resistance development.

Antioxidant Activity Research

The antioxidant properties of this compound derivatives are well-documented, stemming from their ability to neutralize free radicals and protect cells from oxidative damage.

Mechanisms of Free Radical Scavenging (e.g., DPPH, ABTS assays)

The antioxidant capacity of these compounds is frequently evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

DPPH Assay : This method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change that can be quantified spectrophotometrically. e3s-conferences.org Numerous studies have demonstrated that this compound and its derivatives are effective DPPH radical scavengers. nih.govnih.gov The presence of hydroxyl groups on the chromone structure is a key contributor to this activity. nih.gov

ABTS Assay : In this assay, the pre-formed ABTS radical cation is reduced by antioxidants, and the resulting decolorization is measured. nih.govresearchgate.net This assay is applicable to both hydrophilic and lipophilic antioxidants. nih.gov Derivatives of this compound have shown significant scavenging activity in ABTS assays, further confirming their antioxidant potential. nih.gov

The free radical scavenging ability is largely attributed to the hydrogen-donating capacity of the hydroxyl groups present in the molecular structure. nih.gov

Cellular Protection Against Oxidative Damage (in vitro models)

Beyond simple chemical assays, the protective effects of this compound derivatives against oxidative damage have been demonstrated in cellular models. Research indicates that these compounds can shield cells from the harmful effects of oxidative stress. Flavonoids, the class of compounds to which this compound belongs, are known to enhance the body's antioxidant defenses, thereby protecting cells from damage. smolecule.com This cytoprotective effect is crucial in mitigating the cellular damage that can lead to various chronic diseases.

Anticancer and Cytotoxic Activity Research

The chemical compound this compound, also known as 3-hydroxyflavone (B191502), has been the subject of extensive research for its potential as an anticancer agent. Studies in vitro and in pre-clinical in vivo models have explored its biological activities and the underlying mechanisms, revealing a multi-faceted approach to combating cancer cell growth and survival.

Inhibition of Cancer Cell Line Proliferation and Viability

This compound has demonstrated significant cytotoxic and anti-proliferative effects across a diverse range of human cancer cell lines. Research has shown that this compound can inhibit the growth and viability of cancer cells in a dose-dependent manner.

In one study, 3-hydroxyflavone was shown to inhibit the proliferation of HepG2 liver cancer cells, with an inhibition rate reaching 46.71% at a concentration of 100 μM. researchgate.net Other research has highlighted its potent antitumor activity against lung cancer (A549), murine melanoma (B16F10), and leukemia (K562) cell lines, while notably not being cytotoxic to normal cell lines. researchgate.net Further investigations have synthesized derivatives of 3-hydroxyflavone and tested their cytotoxic activity against human colon carcinoma (HCT-116) and human ovarian carcinoma (IGROV-1 and OVCAR-3) cell lines, with some derivatives showing significant activity with IC50 values in the low micromolar range. nih.gov For instance, certain derivatives were most active against HCT-116 with IC50 values of 8.0 and 9.0 μM, and against IGROV-1 with IC50 values of 2.4, 5.0, and 6.0 μM. nih.gov

The inhibitory effects are not limited to a single cancer type. Studies have shown that 3-hydroxyflavone and its related flavonols can inhibit the growth of various tumor cells, including those of the colon, breast, and central nervous system. Specifically, 3-hydroxyflavone was tested against human central nervous system cancer cells (SF295) and colon cancer cells (HCT15), demonstrating its broad-spectrum cytotoxic potential.

Induction of Apoptosis and Programmed Cell Death Pathways

A key mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. By triggering this intrinsic cellular suicide program, the compound can eliminate cancer cells without inducing an inflammatory response.

Research has demonstrated that 3-hydroxyflavone induces apoptosis in HepG2 liver cancer cells in a dose-dependent fashion. researchgate.net At a concentration of 50 μM, the apoptosis rate was 55.7% ± 2.6%, which increased to 63.5% ± 2.4% at 100 μM after 48 hours of treatment. researchgate.net This indicates a potent pro-apoptotic effect on this cell line. The induction of apoptosis is a common mechanism for many flavonoids, which can activate both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. mdpi.com This process often involves the activation of caspases, a family of proteases that execute the apoptotic program.

Cell Cycle Arrest and Modulation of Cell Cycle Regulators

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. Cancer cells often have dysregulated cell cycles, leading to uncontrolled proliferation.

Inhibition of Cancer Cell Invasion and Metastasis (e.g., through MMP-3 downregulation)

The metastatic cascade, which involves the invasion of cancer cells into surrounding tissues and their spread to distant organs, is a major cause of cancer-related mortality. This compound and related flavonoids have been shown to interfere with these processes. While specific data on MMP-3 downregulation by 3-hydroxyflavone is limited, studies on similar flavonoids show inhibition of matrix metalloproteinases (MMPs), which are enzymes crucial for degrading the extracellular matrix and facilitating invasion.

For instance, related flavanones have been found to markedly inhibit the invasion and motility of A549 lung cancer cells. nih.gov This was associated with a reduced expression of MMP-2 and urokinase-type plasminogen activator (u-PA). nih.gov Other flavonoids like luteolin (B72000) have been shown to downregulate MMP-2, MMP-3, and MMP-9. nih.gov Given the structural similarities and shared mechanisms among flavonoids, it is plausible that 3-hydroxyflavone also contributes to the inhibition of metastasis by modulating the activity of various MMPs.

Modulation of Key Oncogenic Signaling Pathways (e.g., PI3K/Akt, MAPK, ERK, JNK, pSTAT3/Bcl)

The anticancer activities of this compound are underpinned by its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer. These pathways control cell growth, proliferation, survival, and apoptosis.

PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a central regulator of cell survival and proliferation and is frequently hyperactivated in various cancers. mdpi.com It has been predicted that the inhibitory effect of 3-hydroxyflavone on hepatocellular carcinoma is accomplished by regulating core proteins related to the PI3K-Akt pathway. researchgate.net Related flavonols like fisetin (B1672732) have been identified as dual inhibitors of the PI3K/Akt and mTOR pathways in prostate cancer cells. nih.gov

MAPK Pathway (ERK, JNK): The mitogen-activated protein kinase (MAPK) cascades, including the ERK and JNK pathways, are crucial in transmitting extracellular signals to the cellular machinery that governs proliferation and apoptosis. nih.gov Research on related flavanones has shown that they can potently attenuate the phosphorylation of ERK1/2 and p38 MAPK, leading to the inhibition of cancer cell invasion. nih.gov In some cancer cells, flavonoids have been shown to activate the JNK and p38 stress kinase pathways, which can lead to growth inhibition and apoptosis. oup.com

pSTAT3/Bcl-2 Pathway: The STAT3 signaling pathway is often constitutively activated in cancer, promoting cell proliferation and preventing apoptosis, partly by upregulating anti-apoptotic proteins like Bcl-2. Inhibition of STAT3 phosphorylation (pSTAT3) is a key therapeutic strategy. Flavonoids have been shown to suppress STAT3 activation. mdpi.com For example, 2'-hydroxyflavanone, a related compound, inhibits STAT3 phosphorylation and subsequently downregulates its target genes, including the anti-apoptotic Bcl-2. spandidos-publications.com This leads to an increased ratio of pro-apoptotic to anti-apoptotic proteins, tipping the balance towards cell death.

Effects on Cancer Stem Cell Phenotypes

Cancer stem cells (CSCs) are a subpopulation of tumor cells with self-renewal and differentiation capabilities that are thought to be responsible for tumor initiation, metastasis, and resistance to therapy. explorationpub.com Targeting CSCs is a promising strategy for improving cancer treatment outcomes.

While direct studies on this compound's effect on CSCs are not abundant, research on the broader class of flavonoids provides valuable insights. Flavonoids have been shown to modulate signaling pathways that are critical for CSC maintenance, such as the Wnt/β-catenin and TGFβ pathways. nih.gov For example, combined treatment with certain polyphenols can reduce the expression of the BCSC marker CD44 by dephosphorylating STAT3, thereby preventing its nuclear translocation and interaction with NF-κB. Given that 3-hydroxyflavone modulates several of these key signaling pathways, it is hypothesized to have potential effects on the viability and self-renewal capacity of cancer stem cells, though more specific research is required.

Neuroprotective Activity Research

Inhibition of Amyloid-Beta (Aβ) Peptide Aggregation and Fibril Formation

The aggregation of amyloid-beta (Aβ) peptides is a primary pathological indicator of Alzheimer's disease. nih.gov Consequently, the inhibition of Aβ aggregation is a significant therapeutic strategy. nih.gov Research into this compound derivatives has identified them as potential inhibitors of this process. sci-hub.se The mechanism is believed to involve the disruption of the conformational change from an α-helix or random coil structure to a β-sheet, which is a critical step in amyloidogenesis. mdpi.com

The self-assembly of Aβ peptides into harmful oligomers and fibrils is a complex process. nih.gov Small molecules, like derivatives of this compound, can interfere with this pathway. nih.gov The interaction is often stabilized by hydrogen bonds and can prevent the formation of the cross-β-sheet structure that is characteristic of amyloid fibrils. mdpi.com Studies have shown that certain peptide inhibitors can be designed to specifically target and inhibit the aggregation of Aβ42, the more neurotoxic form of the peptide. frontiersin.org

Table 1: Inhibition of Aβ Aggregation by this compound Derivatives This table is representative of findings in the field and may not be exhaustive.

| Compound Derivative | Target | Notable Finding |

|---|---|---|

| Hybrid Peptide Inhibitor | Aβ (1-40) | Disrupts preformed fibrillar aggregates in vitro. rsc.org |

| Macrocyclic Peptide (mcK6A1) | Aβ42 | Increases the lag time of aggregation by 7-10 fold at sub-stoichiometric concentrations. frontiersin.org |

Neuroprotective Efficacy in Transgenic Invertebrate Models (e.g., Drosophila melanogaster)

The fruit fly, Drosophila melanogaster, serves as a valuable in vivo model for studying Alzheimer's disease. mdpi.complos.org Transgenic flies expressing human Aβ peptides exhibit key pathological features of the disease, including the formation of amyloid aggregates, motor defects, and a reduced lifespan. plos.orgnih.gov These models are instrumental in evaluating the neuroprotective potential of various compounds. mdpi.com

Studies using Drosophila models have demonstrated that pharmacological interventions can rescue these disease-related phenotypes. For instance, treatment with certain compounds has been shown to improve locomotor function, which is often assessed through climbing assays, and to extend the lifespan of the flies. nih.govscienceopen.com Furthermore, successful therapeutic agents can lead to a significant reduction in Aβ42 aggregates in the fly brain. nih.govnih.gov These findings in Drosophila suggest that the targeted compounds may have therapeutic benefits for neurodegenerative conditions. scienceopen.com

Table 2: Neuroprotective Effects in Drosophila Models of Alzheimer's Disease This table summarizes common endpoints assessed in pharmacological rescue studies.

| Phenotype Assessed | Common Outcome of Successful Intervention |

|---|---|

| Lifespan | Significant extension of median survival time. nih.govscienceopen.com |

| Locomotor Activity | Improvement in age-related decline in climbing ability. nih.govscienceopen.com |

| Aβ Aggregation | Reduction of Aβ42 aggregates in the brain. nih.govnih.gov |

Modulation of Neuroinflammatory Processes

Neuroinflammation, primarily driven by microglial cells, is a key component of neurodegenerative diseases. nih.govmdpi.com Microglia, the resident immune cells of the central nervous system, become activated in response to stimuli like neuronal debris or pathogens, leading to the release of inflammatory mediators. nih.govfrontiersin.org While this response is initially protective, chronic activation contributes to neuronal damage. nih.gov

Activated microglia produce a range of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, as well as other neurotoxic factors like reactive oxygen species and nitric oxide. nih.gov The signaling pathways within microglia, including the phosphoinositide 3-kinase (PI3K)/Akt pathway, are central to regulating these inflammatory responses. nih.govmdpi.com The modulation of these pathways is a promising strategy for controlling neuroinflammation. jneurology.com Compounds that can suppress microglial activation and the subsequent release of inflammatory molecules may offer neuroprotective benefits.

Anti-inflammatory Activity Research

Inhibition of Pro-inflammatory Enzymes (e.g., Cyclooxygenase, Lipoxygenase)

A significant aspect of the inflammatory response is the enzymatic conversion of arachidonic acid into pro-inflammatory mediators. mdpi.com The key enzymes in this process are cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov COX enzymes (COX-1 and COX-2) are responsible for producing prostaglandins, while 5-lipoxygenase (5-LOX) produces leukotrienes. nih.govd-nb.info Nonsteroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes. nih.gov

However, inhibiting only the COX pathway can lead to an increased production of leukotrienes, which are also potent inflammatory agents. mdpi.com Therefore, the development of dual inhibitors that target both COX and 5-LOX is a promising therapeutic strategy to achieve broader anti-inflammatory effects with potentially fewer side effects. nih.govd-nb.info Research has shown that some flavonoid derivatives, a class to which this compound belongs, have the potential to act as dual inhibitors of COX-2 and 5-LOX. d-nb.info Some compounds have shown inhibitory activity against 15-lipoxygenase (15-LOX) as well. mdpi.com

Table 3: Inhibition of Pro-inflammatory Enzymes This table provides examples of inhibitory activities reported for various compounds.

| Enzyme Target | Class of Inhibitor | Notable Finding |

|---|---|---|

| COX-1 / COX-2 | NSAIDs | Primary mechanism of action for many anti-inflammatory drugs. nih.gov |

| 5-LOX | LOX Inhibitors | Inhibition can reduce the production of leukotrienes. nih.gov |

| COX-2 and 5-LOX | Dual Inhibitors | A strategy to enhance anti-inflammatory effects and reduce side effects. nih.govd-nb.info |

Suppression of Inflammatory Mediators (e.g., Nitric Oxide generation, cytokines)

The inflammatory response involves the production of various signaling molecules, including nitric oxide (NO) and cytokines. researchgate.net In inflammatory conditions, macrophages can be stimulated to produce large amounts of NO by the enzyme inducible nitric oxide synthase (iNOS). nih.govnih.gov This overproduction of NO can contribute to tissue damage. mdpi.com

Similarly, pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) are released by activated macrophages and play a central role in the inflammatory cascade. mdpi.com Research has demonstrated that certain compounds can suppress the production of these inflammatory mediators. For example, pheophytin-b was shown to reduce the overexpression of NO, PGE2, and several cytokines in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com This suppression is often achieved by interfering with key signaling pathways, such as the PI3K/Akt and STAT-1 pathways, within the inflammatory cells. mdpi.com

Table 4: Suppression of Inflammatory Mediators in Macrophage Models This table summarizes the effects of inhibitory compounds on key inflammatory molecules.

| Inflammatory Mediator | Cellular Model | Effect of Inhibitor |

|---|---|---|

| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 Macrophages | Suppression of overproduction. mdpi.com |

| Prostaglandin E2 (PGE2) | LPS-stimulated RAW 264.7 Macrophages | Reduction in elevated levels. mdpi.com |

| TNF-α | LPS-stimulated RAW 264.7 Macrophages | Significant decrease in production. mdpi.com |

The this compound scaffold is a prominent feature in a variety of flavonoids and synthetic derivatives that have been the subject of extensive research for their potential as modulators of enzyme activity. These investigations, conducted in both in vitro and pre-clinical in vivo settings, have revealed significant inhibitory effects against several key enzymes implicated in a range of pathologies. The structural characteristics of these compounds, particularly the hydroxyl group at the 3-position and the fused benzopyranone system, facilitate interactions with the active sites of various enzymes through mechanisms like hydrogen bonding and hydrophobic interactions. smolecule.com

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of the this compound framework have been evaluated for their ability to inhibit cholinesterases, enzymes critical to the regulation of cholinergic transmission. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing symptoms of Alzheimer's disease. nih.govmdpi.com

Research has shown that synthetic modifications to the core structure can yield potent cholinesterase inhibitors. For instance, a series of sulfonate esters derived from 3-hydroxyflavone, a prominent member of the this compound class, demonstrated significant inhibition of AChE. researchgate.net In this study, the compounds exhibited inhibition constants (Ki) in the low nanomolar range, with one derivative featuring a quinolinesulfonyl moiety showing a half-maximal inhibitory concentration (IC50) of 3.96 nM. researchgate.net

Other studies on chroman-4-one derivatives have also identified potent inhibitors. An analog bearing a piperidinyl ethoxy side chain and a 4-hydroxybenzylidene group at the 3-position was found to be a potent AChE inhibitor with an IC50 value of 1.18 μM. researchgate.net Furthermore, dual-target inhibitors have been developed, with one compound showing strong inhibitory effects on both AChE and BChE, with IC50 values of 0.39 μM and 0.28 μM, respectively. mdpi.com These findings underscore the potential of this chemical class in developing agents for neurodegenerative diseases. Conversely, some studies have reported that certain chromenone derivatives exhibit minimal inhibitory activity against AChE and BChE, highlighting the importance of specific structural features for potent inhibition. nih.govjmb.or.kr

| Compound Class | Enzyme | Inhibition Metric | Value | Reference |

|---|---|---|---|---|

| 3-Hydroxyflavone sulfonate esters | AChE | Ki | 1.92 - 4.16 nM | researchgate.net |

| Quinolinesulfonyl 3-hydroxyflavone ester | AChE | IC50 | 3.96 nM | researchgate.net |

| Chroman-4-one derivative (3l) | AChE | IC50 | 1.18 µM | researchgate.net |

| Dual-target inhibitor (8i) | AChE | IC50 | 0.39 µM | mdpi.com |

| Dual-target inhibitor (8i) | BChE | IC50 | 0.28 µM | mdpi.com |

Monoamine Oxidase Inhibition (MAO-A, MAO-B)

Monoamine oxidases (MAO) are crucial enzymes that catalyze the oxidative deamination of neurotransmitters. nih.gov The two isoforms, MAO-A and MAO-B, are significant drug targets for the treatment of depression and neurodegenerative disorders like Parkinson's disease. jmb.or.krwikipedia.org Chromen-4-one derivatives have emerged as a class of reversible and selective MAO inhibitors. nih.gov

Studies on chromenone derivatives isolated from marine-derived Streptomyces species identified a potent and selective inhibitor of MAO-A (5,7-dihydroxy-2-isopropyl-4H-chromen-4-one) with an IC50 of 2.70 μM and a more than 10-fold selectivity over MAO-B. jmb.or.kr Another derivative, 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one, was a potent but less selective inhibitor of MAO-B with an IC50 of 3.42 μM. nih.govjmb.or.kr Both were determined to be reversible, competitive inhibitors. jmb.or.kr

Similarly, 5-hydroxy-2-methyl-chroman-4-one, isolated from an endogenous lichen fungus, was identified as a selective and reversible inhibitor of MAO-B (IC50 = 3.23 µM) over MAO-A (IC50 = 13.97 µM), with a Ki value of 0.896 µM for MAO-B. nih.gov Docking studies suggested its selectivity is due to a hydrogen bond interaction with Cys172 in the MAO-B active site, an interaction not predicted for MAO-A. nih.gov A library of 6-substituted chromen-4-ones also yielded potent and reversible MAO-B inhibitors with IC50 values in the low micromolar range (1-7 µM). acs.org

| Compound | Enzyme | IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one | MAO-A | 2.70 | 10.0 (vs MAO-B) | jmb.or.kr |

| 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one | MAO-B | 3.42 | 2.02 (vs MAO-A) | nih.govjmb.or.kr |

| 5-hydroxy-2-methyl-chroman-4-one | MAO-A | 13.97 | ~4 (for MAO-B) | nih.gov |

| MAO-B | 3.23 | |||

| 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one (7) | MAO-B | 7.20 | >13.8 | acs.org |

Glycosidase Inhibition (e.g., α-glycosidase)

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibitors of this enzyme can delay carbohydrate digestion and absorption, representing a therapeutic approach for managing type 2 diabetes. mdpi.comnih.gov Derivatives of this compound have shown promising α-glucosidase inhibitory activity.

A study on sulfonate esters of 3-hydroxyflavone reported significant inhibitory effects against α-glycosidase, with Ki values ranging from 32.40 to 55.49 nM. researchgate.net A derivative containing a quinolinesulfonyl moiety was particularly potent, with an IC50 value of 32.40 nM. researchgate.net Additionally, natural chromones, such as phaeochromycins D and E, have demonstrated α-glucosidase inhibition, suggesting that this scaffold is a valuable starting point for developing more potent inhibitors. mdpi.com The structure-activity relationship analysis of these chromone derivatives is considered valuable for designing stronger α-glucosidase inhibitors. mdpi.com

| Compound Class | Metric | Value | Reference |

|---|---|---|---|

| 3-Hydroxyflavone sulfonate esters | Ki | 32.40 - 55.49 nM | researchgate.net |

| Quinolinesulfonyl 3-hydroxyflavone ester | IC50 | 32.40 nM | researchgate.net |

Carbonic Anhydrase Inhibition (e.g., hCA I and II)

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. mdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. nih.govnih.gov The this compound scaffold, particularly in the form of coumarins and chromenes, has been extensively studied for CA inhibition.

Sulfonate esters of 3-hydroxyflavone have shown inhibitory activity against the cytosolic human isoforms hCA I and hCA II, with Ki values of 9.45–65.53 nM for hCA I and 76.62–163.33 nM for hCA II. researchgate.net Chromene-based sulfonamides also act as CA inhibitors, with some derivatives showing potent inhibition against the tumor-associated isoform hCA IX (Ki values as low as 16.6 nM). mdpi.com Other coumarin (B35378) derivatives have been reported to inhibit hCA I and II, although with lower potency (IC50 values in the micromolar range). tandfonline.comtandfonline.com Notably, some coumarin derivatives exhibit highly selective and potent inhibition against tumor-associated isoforms hCA IX and hCA XII, which are validated anti-tumor targets. One such derivative showed a Ki of 9.4 nM against hCA IX. nih.gov

| Compound Class | Enzyme | Inhibition Metric | Value Range | Reference |

|---|---|---|---|---|

| 3-Hydroxyflavone sulfonate esters | hCA I | Ki | 9.45 - 65.53 nM | researchgate.net |

| hCA II | Ki | 76.62 - 163.33 nM | ||

| Coumarin derivatives (3d) | hCA I | IC50 | 79 µM | tandfonline.com |

| hCA II | IC50 | 88 µM | ||

| Coumarin derivatives | hCA IX | Ki | 9.4 - 243.1 nM | nih.gov |

Heat Shock Protein 90 (HSP90) Inhibition

Heat shock protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are involved in cancer cell growth and survival. nih.govmdpi.com As such, HSP90 has become a key target for cancer therapy. thno.org The chromene structure has been incorporated into novel HSP90 inhibitors.

A synthetic deguelin-based compound, NCT-80, which features a chromene core, was developed as a novel C-terminal HSP90 inhibitor. thno.org This compound was shown to effectively reduce the viability, colony formation, and migration of non-small cell lung cancer (NSCLC) cells. thno.org It was also effective against NSCLC sublines that had acquired resistance to other anticancer drugs. The development of NCT-80 highlights the utility of the chromene scaffold in designing HSP90 inhibitors that can overcome mechanisms of drug resistance. thno.org Other research has pointed to a 3,4-diarylpyrazole class of Hsp90 inhibitors that also incorporates the chromen-4-one moiety. molaid.com

Other Enzyme Targets and Ligand Interactions

The therapeutic potential of the this compound scaffold extends to other enzyme targets. For example, a derivative of quercetin, which contains the this compound structure, has been investigated as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. tandfonline.com

The biological activity of these compounds is fundamentally linked to their ability to interact with biomolecules. The planar structure and the presence of hydrogen-bonding groups, like the 3-hydroxyl, allow these molecules to fit into enzyme active sites and other biological pockets. smolecule.com In the context of Alzheimer's disease, flavonoid derivatives with this core structure have been studied for their ability to interact directly with and destabilize amyloid-beta (Aβ) oligomers, which are central to the disease's pathology. researchgate.netresearchgate.net Molecular docking studies suggest these compounds can intercalate into the hydrophobic core of the Aβ peptide, disrupting the salt bridges and hydrogen bond networks that stabilize the toxic oligomers. researchgate.net

Furthermore, libraries of chromen-4-one derivatives have been screened against other enzymes relevant to neurodegenerative diseases, including matriptase-2 (MT-2), monoacylglycerol lipase (B570770) (MAGL), and cholesterol esterase (CEase), indicating the broad potential of this chemical class. nih.gov

Advanced Analytical Techniques for Characterization in Research Contexts

High-Resolution Spectroscopic Characterization of Novel Derivatives and Complexes

Spectroscopic techniques are indispensable for the detailed structural and photophysical analysis of 3-hydroxychromen-4-one derivatives. High-resolution methods allow for the unambiguous identification of molecular structures and the investigation of their electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. While one-dimensional (1D) 1H and 13C NMR provide essential information about the chemical environment of individual nuclei, complex derivatives of this compound often require more advanced two-dimensional (2D) NMR techniques for complete structural assignment. scispace.com

2D NMR experiments, such as Correlated Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), reveal correlations between different nuclei, allowing for the piecing together of molecular fragments.

COSY (1H-1H Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. magritek.com A COSY spectrum displays the 1D proton spectrum on both the horizontal and vertical axes. The diagonal peaks correspond to the 1D spectrum, while the off-diagonal peaks (cross-peaks) indicate coupling between pairs of protons. magritek.com This is invaluable for establishing the connectivity of adjacent protons within the chromone (B188151) ring system and any substituents.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, most commonly 13C. arxiv.org This allows for the unambiguous assignment of carbon signals based on the known assignments of their attached protons, which is particularly useful in crowded regions of the 13C NMR spectrum. arxiv.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique establishes longer-range correlations between protons and carbons (typically over two to four bonds). It is crucial for connecting molecular fragments that are separated by quaternary carbons or heteroatoms and for assigning non-protonated carbons. scispace.com

For example, in the structural confirmation of 3-hydroxy-2-aryl-4H-chromen-4-one derivatives, the aromatic protons of the chromone core and the aryl substituent can be precisely assigned using these techniques. nih.gov The downfield signal of the H-5 proton is often confirmed by its correlation in a NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with the amino proton in related coumarin (B35378) structures. scispace.com

| Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (Example) |

|---|---|---|---|

| C-2 | - | ~139-142 | HMBC from substituent protons |

| C-3 | - | ~140-142 | HMBC from OH proton |

| C-4 | - | ~175-178 | HMBC from H-5 |

| H-5 | ~8.2 (dd) | ~128 | COSY with H-6; HSQC to C-5 |

| H-6 | ~7.4 (t) | ~110 | COSY with H-5, H-7; HSQC to C-6 |

| H-7 | ~7.7 (td) | ~164 | COSY with H-6, H-8; HSQC to C-7 |

| H-8 | ~7.5 (d) | ~102 | COSY with H-7; HSQC to C-8 |

| 3-OH | ~7.0 (bs) | - | - |

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. nih.govyoutube.com These methods are complementary and are particularly useful for identifying functional groups and studying non-covalent interactions, such as hydrogen bonding, which play a crucial role in the structure and properties of this compound. ksu.edu.sa

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. ksu.edu.sa It is highly sensitive to polar functional groups. For this compound, key characteristic absorption bands include the O-H stretching vibration of the hydroxyl group and the C=O stretching vibration of the ketone group in the pyran ring. The position and shape of the O-H band can provide information about hydrogen bonding; a broad band typically indicates the presence of intermolecular or intramolecular hydrogen bonds. The C=O stretching frequency, typically appearing in the 1630–1650 cm-1 region, confirms the presence of the chromone core. nih.gov

Raman Spectroscopy : Raman spectroscopy is a light scattering technique that probes molecular vibrations. youtube.com It relies on changes in the polarizability of a molecule during vibration. ksu.edu.sa Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds and is therefore complementary to IR spectroscopy. ksu.edu.sa For this compound derivatives, it is effective for analyzing the vibrations of the aromatic rings (C=C stretching) and other homo-nuclear bonds. ksu.edu.sa The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm-1) | Notes |

|---|---|---|---|

| O-H (hydroxyl) | Stretching | 3200-3600 | Broad band indicates hydrogen bonding. |

| C-H (aromatic) | Stretching | 3000-3100 | Sharp, medium intensity peaks. scispace.com |

| C=O (ketone) | Stretching | 1630-1650 | Strong, sharp absorption characteristic of the chromen-4-one system. nih.gov |

| C=C (aromatic) | Stretching | 1450-1600 | Multiple bands of varying intensity. scispace.com |

| C-O (ether) | Stretching | 1200-1300 | Strong absorption. |

Electronic absorption (UV-Visible) and fluorescence spectroscopy are powerful tools for investigating the photophysical properties of this compound and its derivatives. These compounds often exhibit interesting electronic transitions and emission properties, making them suitable for applications such as fluorescent probes and sensors. sapub.org

UV-Visible Absorption Spectroscopy : This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from the ground state to excited states. The absorption spectrum of this compound typically shows a long-wavelength absorption band. researchgate.net The position and intensity of this band can be influenced by substituents on the chromone ring and the polarity of the solvent.

Fluorescence Spectroscopy : Upon absorption of light, an excited molecule can return to the ground state by emitting a photon, a process known as fluorescence. This compound and many of its derivatives are fluorescent. sapub.org The fluorescence spectrum is typically a mirror image of the absorption band and is shifted to a longer wavelength (a Stokes shift). The fluorescence intensity and wavelength can be highly sensitive to the local environment, a property that is exploited in sensing applications. For instance, the fluorescence of 3-hydroxyflavone (B191502) has been shown to be quenched in the presence of certain metal ions like Cu2+ and Fe2+, allowing for their detection. researchgate.net

The photophysical properties are often studied in various solvents to understand the effect of the environment on the excited states. researchgate.net Some derivatives undergo excited-state intramolecular proton transfer (ESIPT), leading to a dual emission phenomenon, which is a subject of significant research interest. researchgate.net

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Reference |

|---|---|---|---|---|

| 3-Hydroxyflavone | Methanol | ~340-350 | ~530-540 | researchgate.net |

| 3-Hydroxyflavone | Cyclohexane | ~345 | ~530 | researchgate.net |

| Substituted 4-hydroxycoumarins | Ethanol (B145695) | - | 420-460 | sapub.org |

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org It provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers. By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, a detailed electron density map of the molecule can be generated, from which an atomic model is built. youtube.com

For derivatives of this compound, X-ray crystallography has been used to:

Confirm Molecular Structure : It provides the ultimate proof of the molecular structure, confirming the connectivity established by other techniques like NMR.

Analyze Conformation : The technique reveals the preferred conformation of the molecule in the solid state.

Investigate Intermolecular Interactions : It allows for the detailed analysis of crystal packing, revealing intermolecular interactions such as hydrogen bonds and π-π stacking that stabilize the crystal lattice. researchgate.netresearchgate.net For example, the crystal structure of 3-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one shows the formation of intermolecular O—H···O=C hydrogen bonds, which create centrosymmetric dimers in the crystal. researchgate.net

The data obtained from X-ray crystallography is highly precise and is often deposited in crystallographic databases, such as the Cambridge Structural Database (CSD), for public access. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C16H12O3 |

| Formula Weight | 252.26 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 18.8162 (15) |

| b (Å) | 5.4385 (5) |

| c (Å) | 12.2802 (19) |

| β (°) | 105.479 (9) |

| Volume (Å3) | 1210.6 (2) |

| Z | 4 |

| R-factor (R1) | 0.054 |

Chromatographic Methods for Complex Mixture Analysis and Metabolite Profiling

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives in complex mixtures, such as reaction products, natural extracts, or biological samples.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique used to separate components of a mixture. The development of a robust HPLC method is crucial for ensuring reliable and reproducible results in research and quality control. nih.gov

The process of HPLC method development typically involves four main stages: thermofisher.com